N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O4/c1-4-20-7-10-22(11-8-20)29(34)26-18-32(27-16-9-21(5-2)17-25(27)30(26)35)19-28(33)31-23-12-14-24(15-13-23)36-6-3/h7-18H,4-6,19H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLGAOYWEHYRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the ethyl and ethoxy substituents. The final step involves the acylation of the quinoline derivative with 4-ethylbenzoyl chloride under specific reaction conditions, such as the presence of a base like triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibit promising anticancer properties. The quinoline core is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that derivatives of quinoline compounds can target multiple pathways involved in cancer progression, making them potential candidates for novel anticancer therapies .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Quinoline derivatives have been reported to possess broad-spectrum antimicrobial properties against bacteria and fungi. Preliminary studies indicate that this compound may inhibit the growth of pathogenic microorganisms, which could lead to its development as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented, showcasing their ability to modulate inflammatory pathways. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Research into the specific anti-inflammatory mechanisms of this compound is ongoing, with early results suggesting it may inhibit pro-inflammatory cytokines.
Enzyme Inhibition
This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have indicated that similar quinoline derivatives can inhibit carboxylesterases, which play a crucial role in drug metabolism and detoxification processes . This inhibition can affect the pharmacokinetics of co-administered drugs.
Drug Delivery Systems
The compound's unique chemical structure allows it to be explored as a component in drug delivery systems. Its ability to form complexes with various drugs can enhance solubility and bioavailability, making it a candidate for developing new formulations that improve therapeutic efficacy .
Organic Electronics
The electronic properties of this compound suggest potential applications in organic electronics. The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its ability to act as a charge transport material . Research into its photophysical properties is essential for optimizing its performance in these applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues with 4-Oxo-1,4-Dihydroquinolin Moieties
Compounds such as N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h) and N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide (3i) share the 4-oxo-1,4-dihydroquinolin core but differ in their side chains. These analogues feature long alkyl chains (C14 and C16) instead of the ethylbenzoyl and ethoxyphenyl groups in the target compound. Key differences include:
- Solubility : Longer alkyl chains in 3h and 3i reduce water solubility compared to the ethoxyphenyl group in the target compound .
- Melting Points : The target compound’s melting point is likely lower than 250°C (observed in 3h/3i) due to increased steric hindrance from ethyl and benzoyl groups .
Table 1: Physical Properties of 4-Oxo-1,4-Dihydroquinolin Derivatives
| Compound | Melting Point (°C) | Key Substituents |
|---|---|---|
| Target Compound | Not Reported | 3-(4-Ethylbenzoyl), 6-ethyl |
| N-(4-Oxo-1,4-dihydroquinolin-2-yl)C14 | >250 | Tetradecanamide |
| N-(4-Oxo-1,4-dihydroquinolin-2-yl)C16 | >250 | Hexadecanamide |
Analogues with Tautomeric Behavior
N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I) exists in a 1:1 tautomeric equilibrium with its amino-thiazol isomer (3c-A).
Ethoxyphenyl Acetamide Derivatives
Simpler analogues like N-(4-ethoxyphenyl)acetamide (CAS 62-44-2) lack the quinolin core. The absence of the heterocyclic system reduces molecular weight (179.22 g/mol vs. ~500 g/mol for the target compound) and likely diminishes target specificity .
Benzothiazole and Indazole Derivatives
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () and N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b) () highlight the impact of heterocyclic cores:
- Benzothiazole/Indazole vs. Quinolin: Benzothiazole derivatives exhibit stronger electron-withdrawing effects, while indazoles offer hydrogen-bonding sites absent in the target compound’s quinolin system .
- Biological Activity: Indazole derivatives in were designed for anti-proliferative activity, suggesting the target compound’s quinolin core may similarly interact with cancer-related targets .
Substituent Effects on Bioactivity
The 3-(4-ethylbenzoyl) group in the target compound contrasts with the 8-(4-ethoxybenzoyl) substituent in 2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide (). Positional differences (3 vs. 8) on the quinolin ring may alter steric interactions and electronic distribution, influencing receptor binding .
Biological Activity
Overview of N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
This compound is a synthetic compound that belongs to the class of quinoline derivatives. This class of compounds is known for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Anticancer Properties
Numerous studies have indicated that quinoline derivatives exhibit significant anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:
- Cell Line Studies : Research has shown that certain quinoline derivatives can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. The specific compound may exhibit similar effects due to its structural characteristics that facilitate interaction with cellular targets involved in cancer progression.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. They have been shown to be effective against a range of bacteria and fungi:
- Mechanism : The antimicrobial action is typically attributed to interference with nucleic acid synthesis or disruption of cell membrane integrity. The presence of ethoxy and ethyl groups in the compound may enhance its lipophilicity, improving its ability to penetrate microbial cell membranes.
Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives has been documented in several studies:
- In Vitro Studies : Compounds similar to this compound have been shown to reduce pro-inflammatory cytokine production in macrophages and other immune cells. This suggests a potential application in treating inflammatory diseases.
Table: Summary of Biological Activities
Notable Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that quinoline derivatives could induce apoptosis through mitochondrial pathways, which may apply to this compound as well.
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy demonstrated that certain quinoline derivatives had broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Inflammation Modulation : A study in Pharmacology Reports reported that specific modifications on quinoline structures could enhance their anti-inflammatory effects by inhibiting NF-kB signaling pathways.
Q & A
Q. What are the established synthetic routes for this compound, and what key reagents are involved?
Methodological Answer: The synthesis typically involves a multi-step protocol starting with a quinolinone core. For analogous compounds, acylation of a morpholinone precursor with acetyl chloride in dichloromethane (CH₂Cl₂) using Na₂CO₃ as a base is common. After 24-hour stirring, purification via silica gel chromatography (0–8% MeOH/CH₂Cl₂ gradient) and recrystallization from ethyl acetate yields the product (58% reported for a related compound) . Critical reagents include acylating agents (e.g., acetyl chloride) and bases (Na₂CO₃) to drive substitution reactions.
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization relies on spectral techniques:
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm in CDCl₃) and carbonyl carbons (δ 168–169 ppm) .
- Mass Spectrometry (ESI/APCI+) : Confirm molecular weight via [M+H]⁺/[M+Na]⁺ peaks (e.g., m/z 347/369 for a related compound) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1680 cm⁻¹) .
Q. What purification methods are effective for isolating the target compound?
Methodological Answer: Gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) effectively separates byproducts . Recrystallization from ethyl acetate or methanol improves purity by removing residual solvents and unreacted intermediates . TLC monitoring (Rf ~0.5 in 5% MeOH/CH₂Cl₂) guides fraction collection .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Stoichiometry : Use 1.5 equivalents of acylating agents with excess base (3 eq Na₂CO₃) to minimize side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance nucleophilic substitution kinetics .
- Temperature Control : Room-temperature reactions (20–25°C) prevent decomposition of heat-sensitive intermediates .
- Workup : Acidic washes (dilute HCl) remove unreacted base, followed by Na₂SO₄ drying to avoid hydrolysis .
Q. How should researchers resolve discrepancies in spectral data during structural validation?
Methodological Answer:
- Ambiguous NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or solvent effects (e.g., DMSO-d6 vs. CDCl₃) .
- Unexpected MS Fragments : Perform HRMS to distinguish isobaric ions or degradation products .
- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate) and analyze lattice parameters .
Q. What strategies mitigate challenges in selective functionalization of the quinolinone core?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., ethoxyphenyl groups) with tert-butyldimethylsilyl (TBS) before acylation .
- Regioselective Catalysis : Employ Pd-mediated cross-coupling to target specific positions (e.g., Suzuki-Miyaura for aryl functionalization) .
- Kinetic Control : Use low temperatures (-10°C) to favor desired intermediates over thermodynamic products .
Q. How can researchers assess and improve compound stability under storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
- Long-Term Storage : Lyophilize and keep at -20°C in desiccated containers to minimize hydrolysis .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across experimental replicates?
Methodological Answer:
- Dose-Response Curves : Validate activity with 8-point dilution series (1 nM–100 µM) in triplicate .
- Control Standardization : Use reference compounds (e.g., known kinase inhibitors) to calibrate assay conditions .
- Batch Variability : Compare multiple synthetic batches (≥3) to isolate synthesis-related inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
